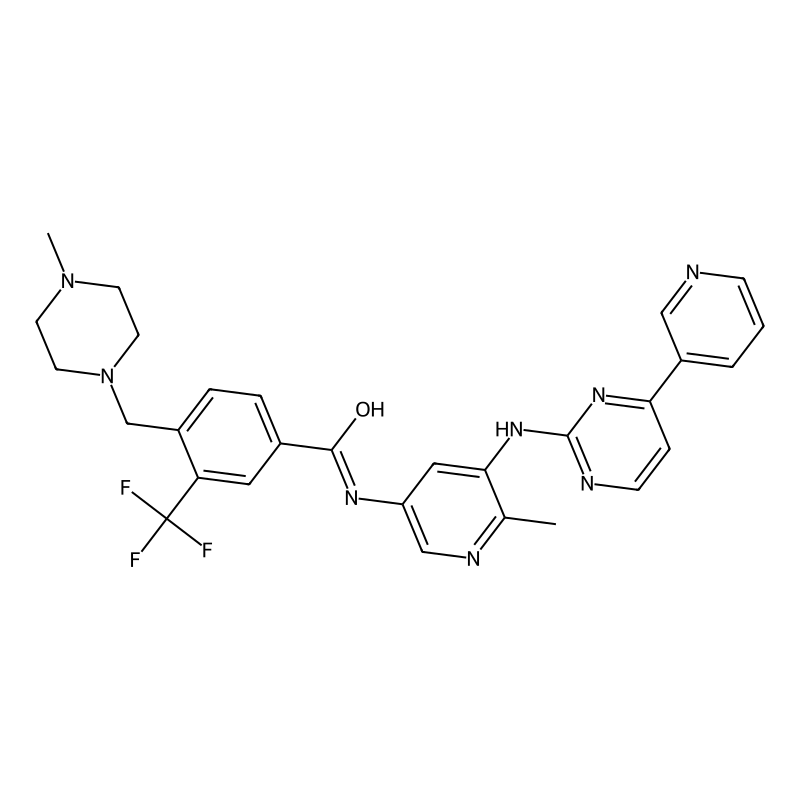

Flumatinib

Content Navigation

Researching imatinib resistance in CML? Flumatinib directly addresses key limitations of first-line inhibitors.

- Inhibits imatinib-resistant BCR-ABL mutants (F317L, M351T) ~84-fold more potently than imatinib.

- Minimal c-Src activity reduces off-target effects for clear BCR-ABL-specific signaling data.

- Supplied with analytical certification for reproducible preclinical studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Flumatinib (CAS: 895519-90-1) is a second-generation tyrosine kinase inhibitor (TKI) designed as a structural derivative of imatinib. It is a potent and selective inhibitor of the BCR-ABL fusion protein, the primary oncogenic driver in Chronic Myeloid Leukemia (CML), and also shows activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT kinases. [REFS-1, REFS-2] Its development was driven by the need to address the limitations of first-generation inhibitors, particularly acquired resistance and insufficient response rates in certain research and clinical contexts. [REFS-3, REFS-4]

Research Fit

References

- [1] Luo H, Quan H, Xie C, et al. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010;24(10):1807-1809.

- [2] Zhao J, Chen H, Wang X, et al. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014;105(1):117-125.

- [3] Zhang L, Yu L, Li T, et al. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study. Clin Cancer Res. 2021;27(1):70-77.

- [4] Jiang Q, Li Z, Wang H, et al. Flumatinib for the Treatment of Adult Patients with Resistant or Intolerant Chronic-Phase Chronic Myeloid Leukemia: Results from Real-World Data. Blood. 2022;140(Supplement 1): 5883–5884.

Selecting a tyrosine kinase inhibitor based on class alone is unreliable for reproducible research. Flumatinib, imatinib, and other BCR-ABL inhibitors like nilotinib and dasatinib are not functionally interchangeable due to significant differences in their potency, target selectivity, and activity against drug-resistant kinase mutations. [REFS-1, REFS-2] For example, substituting Flumatinib with imatinib in a study of resistant CML cell lines would yield fundamentally different results, as imatinib is ineffective against many mutations that Flumatinib actively inhibits. [3] These molecular-level distinctions directly impact experimental outcomes, making the specific choice of inhibitor a critical variable for study design and data interpretation.

Substitution Risk

References

- [1] Luo H, Quan H, Xie C, et al. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010;24(10):1807-1809.

- [2] Zhao J, Chen H, Wang X, et al. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014;105(1):117-125.

- [3] O'Hare T, Eide CA, Deininger MW. Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. 2007;110(7):2242-2249.

c-Abl Potency Advantage Over Imatinib

In a direct enzymatic assay, Flumatinib demonstrates significantly higher potency against the c-Abl kinase compared to the first-generation inhibitor, imatinib. [1] Flumatinib inhibited c-Abl with an IC50 of 1.2 nM, while imatinib's IC50 was measured at 100.9 nM in a parallel assay. [REFS-1, REFS-2]

| Evidence Dimension | Inhibition of c-Abl Kinase Activity (IC50) |

| Target Compound Data | Flumatinib: 1.2 nM |

| Comparator Or Baseline | Imatinib: 100.9 nM |

| Quantified Difference | ~84-fold higher potency than Imatinib |

| Conditions | Enzyme-linked immunosorbent assay (ELISA) for tyrosine kinase activity. |

This higher intrinsic potency allows for the use of lower concentrations in vitro to achieve target inhibition, potentially reducing off-target effects and improving the clarity of experimental results.

Activity Against Imatinib-Resistant Mutations

A primary reason for selecting a second-generation TKI is its ability to inhibit mutations that confer resistance to imatinib. Preclinical studies show Flumatinib retains potent activity against several clinically relevant imatinib-resistant BCR-ABL mutations, including V299L, F317L, and M351T. [REFS-1, REFS-2] This contrasts sharply with imatinib, which loses efficacy against these same mutations. [2]

| Evidence Dimension | Inhibitory Activity (IC50) against Imatinib-Resistant Mutants |

| Target Compound Data | Flumatinib: Maintains high potency (specific IC50 values vary by mutation). |

| Comparator Or Baseline | Imatinib: Shows significantly reduced or no activity against these mutants. |

| Quantified Difference | Qualitatively effective where Imatinib is ineffective. |

| Conditions | Cell-based proliferation assays using Ba/F3 cells engineered to express specific BCR-ABL mutations. |

For researchers studying mechanisms of TKI resistance or developing strategies to overcome it, Flumatinib is an essential tool, whereas imatinib is unsuitable for these specific experimental models.

Low Off-Target Kinase Activity

Flumatinib exhibits a focused selectivity profile, potently inhibiting its primary targets (c-Abl, PDGFRβ, c-Kit) while showing minimal activity against other common tyrosine kinases. [REFS-1, REFS-2] Specifically, it has been demonstrated to have little to no inhibitory effect on the phosphorylation of EGFR, VEGFR, c-Src, or HER2 kinases, pathways often implicated in off-target effects with broader-spectrum inhibitors. [2] This is a key differentiator from multi-kinase inhibitors like sunitinib or TKIs with significant SRC family kinase activity like dasatinib.

| Evidence Dimension | Inhibition of Off-Target Kinases |

| Target Compound Data | Flumatinib: No or little effect on EGFR, KDR (VEGFR2), c-Src, HER2. |

| Comparator Or Baseline | Other TKIs (e.g., Dasatinib, Sunitinib) with known broader activity profiles including SRC family kinases or VEGFR. |

| Quantified Difference | Qualitatively more selective against key off-target kinases compared to broad-spectrum TKIs. |

| Conditions | Cellular phosphorylation assays (e.g., in K562, Mo7e, Swiss3T3 cells). |

A more selective profile ensures that observed biological effects are attributable to the inhibition of intended targets (BCR-ABL, PDGFR, c-KIT), leading to cleaner, more interpretable data in signal transduction and cell biology studies.

Modeling Imatinib Resistance

For projects investigating how CML cells develop resistance to imatinib via BCR-ABL kinase domain mutations, Flumatinib is the appropriate tool. Its proven efficacy against a panel of imatinib-resistant mutations (e.g., F317L, M351T) allows for the direct study of resistance mechanisms and the screening of combination therapies in cellular models where imatinib would be inactive. [1]

BCR-ABL Inhibition in Primary & In Vivo Models

In experiments requiring potent and sustained BCR-ABL inhibition, such as studies with primary patient-derived CML cells or preclinical xenograft models, Flumatinib's ~84-fold higher enzymatic potency over imatinib is a key advantage. [2] This allows for lower effective concentrations, reducing the potential for confounding off-target effects and cellular stress, thereby generating more reliable preclinical efficacy data.

TKI Profiling: Minimal c-Src Interference

When the research goal is to compare the effects of inhibiting the BCR-ABL pathway versus other oncogenic pathways, Flumatinib's defined selectivity is critical. Its low activity against key signaling kinases like c-Src ensures that observed cellular changes are not confounded by unintended inhibition of parallel pathways, providing a clearer understanding of BCR-ABL-specific signaling. [3]

Application Fit Matrix

References

- [1] Luo H, Quan H, Xie C, et al. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010;24(10):1807-1809.

- [2] Zhao J, Chen H, Wang X, et al. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014;105(1):117-125.

- [3] Mi RH, Chen L, Yang HP, et al. Clinical efficacy and safety of flumatinib in newly diagnosed chronic myelogenous leukemia. Exp Ther Med. 2021;22(6):1413.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Zhao J, Quan H, Xu Y, Kong X, Jin L, Lou L. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014 Jan;105(1):117-25. doi: 10.1111/cas.12320. Epub 2014 Jan 4. PubMed PMID: 24205792; PubMed Central PMCID: PMC4317885.

3: Yang Y, Liu K, Zhong D, Chen X. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:25-30. doi: 10.1016/j.jchromb.2012.03.008. Epub 2012 Mar 15. PubMed PMID: 22472641.

4: Luo H, Quan H, Xie C, Xu Y, Fu L, Lou L. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010 Oct;24(10):1807-9. doi: 10.1038/leu.2010.169. Epub 2010 Aug 12. PubMed PMID: 20703259.

5: Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010 Aug;38(8):1328-40. doi: 10.1124/dmd.110.032326. Epub 2010 May 17. PubMed PMID: 20478851.

6: Qiu L, Wang XD, Yu BH, Lu RZ, Ge F, Wang XL, Chen LJ, Han BH, Zhan ZM, Zhang BL, Ma J. [Effect of a novel tyrosine kinase inhibitor HHGV678 on growth inhibition of Bcr-Abl wild type and IM-resistant cell lines in vitro]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2008 Oct;16(5):1039-43. Chinese. PubMed PMID: 18928591.

Explore Compound Types